![molecular formula C16H13N3O3S B3016054 2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-oxadiazole CAS No. 1170600-77-7](/img/structure/B3016054.png)
2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C16H13N3O3S and its molecular weight is 327.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Potential
1,3,4-oxadiazole derivatives, including compounds related to 2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-oxadiazole, have been studied for their potential anticancer activities. Research has shown that these derivatives can exhibit moderate cytotoxicity against cancer cell lines, such as MCF-7 breast cancer cells, indicating their potential as anticancer agents (Redda & Gangapuram, 2007).
Antimicrobial and Antibacterial Activities
Several studies have demonstrated the antimicrobial and antibacterial properties of 1,3,4-oxadiazole derivatives. These compounds have been found to exhibit activity against various pathogens, including Mycobacterium tuberculosis and other microbial strains, showcasing their potential in treating infectious diseases (Raval et al., 2014).
Potential in Organic Light-Emitting Diodes (OLEDs)
1,3,4-oxadiazole derivatives have been utilized in the development of materials for Organic Light-Emitting Diodes (OLEDs). These compounds have shown promise in improving the efficiency and performance of OLEDs, indicating their utility in the field of materials science and electronics (Shih et al., 2015).
Enzyme Inhibition and Biological Evaluation
Research has also been conducted on the enzyme inhibition properties of 1,3,4-oxadiazole derivatives. These compounds have been evaluated for their ability to inhibit specific enzymes, showing potential in the treatment of various diseases and conditions (Jiang & Hansen, 2011).
Synthesis and Structural Analysis
The synthesis and structural analysis of 1,3,4-oxadiazole derivatives have been extensively studied. This research provides valuable insights into the chemical properties and potential applications of these compounds in various fields (Shen et al., 2018).
Antioxidant Properties
Some 1,3,4-oxadiazole derivatives have been evaluated for their antioxidant properties. Studies indicate that these compounds can exhibit significant free radical scavenging activity, which is crucial in combating oxidative stress-related diseases (Maheshwari et al., 2011).
作用機序
Target of Action
The primary target of this compound is the α2-Adrenoceptor subtype C (alpha-2C) . This receptor is a part of the adrenergic receptor family and plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system.
Mode of Action
This compound acts as an antagonist at the alpha-2C adrenoceptor . By binding to these receptors, it prevents the normal ligand (norepinephrine) from binding and exerting its effects. This results in an increase in the release of norepinephrine and an enhancement of the sympathetic nervous system response.
Result of Action
The antagonism of the alpha-2C adrenoceptor by this compound leads to an enhancement of the sympathetic nervous system response. This can result in various physiological effects, depending on the specific tissues and organs affected. For example, it could potentially be used for the treatment and/or prophylaxis of sleep-related breathing disorders, preferably obstructive and central sleep apneas and snoring .
特性
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-yl)-5-(pyridin-2-ylmethylsulfanyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-2-7-13-12(6-1)20-9-14(21-13)15-18-19-16(22-15)23-10-11-5-3-4-8-17-11/h1-8,14H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLBXGMZPWLRPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C3=NN=C(O3)SCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

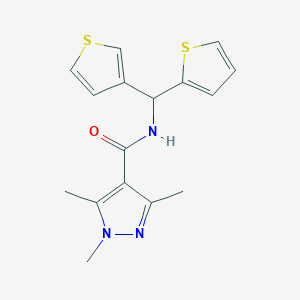
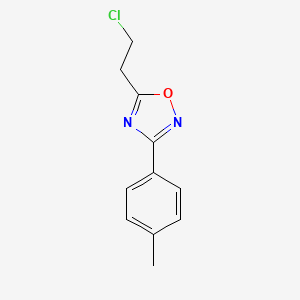
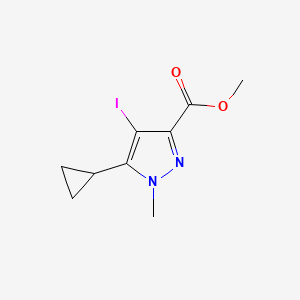

![2-[(1-Benzylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B3015977.png)
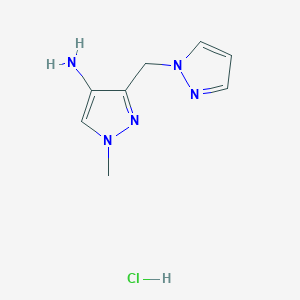
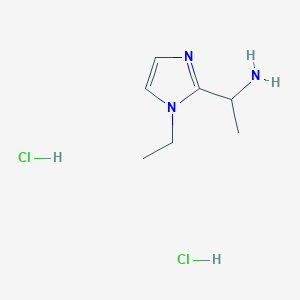
![4-(aminomethyl)-N'-{[4-(diethylamino)phenyl]methylidene}benzohydrazide](/img/structure/B3015985.png)

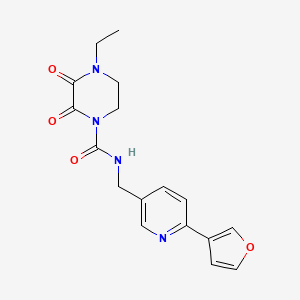
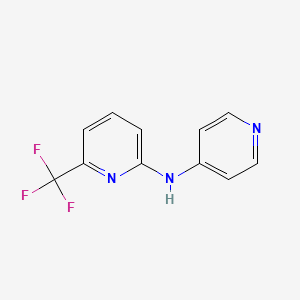
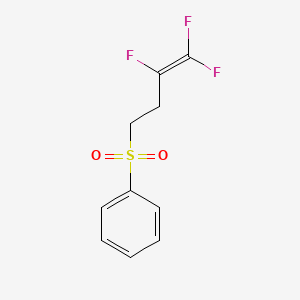
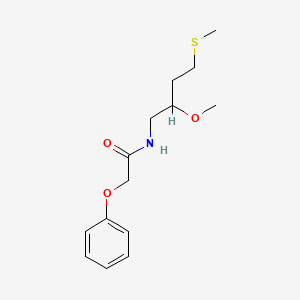
![Methyl 2-methyl-2-oxospiro[2lambda6-thia-3,5-diazabicyclo[4.4.0]deca-1(10),2,6,8-tetraene-4,3'-cyclobutane]-1'-carboxylate;hydrochloride](/img/structure/B3015994.png)